N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine
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Overview
Description
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a diazenyl group and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of N-methylbutan-1-amine with pyridine-3-diazonium chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazenyl group can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-methyl-N-(pyridin-3-yl)butan-1-amine.
Reduction: Formation of N-methyl-N-(pyridin-3-yl)butan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the diazenyl group into other molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound may also interact with DNA, causing changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(pyridin-2-yldiazenyl)butan-1-amine
- N-methyl-N-(pyridin-4-yldiazenyl)butan-1-amine
- N-methyl-N-(pyridin-3-ylmethyl)butan-1-amine
Uniqueness
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine is unique due to the specific positioning of the diazenyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
CAS No. |
50355-78-7 |
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Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-3-yldiazenyl)butan-1-amine |
InChI |
InChI=1S/C10H16N4/c1-3-4-8-14(2)13-12-10-6-5-7-11-9-10/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
BDCFQKLKSGWWPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)N=NC1=CN=CC=C1 |
Origin of Product |
United States |
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